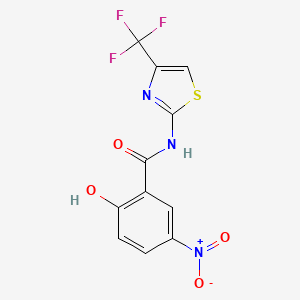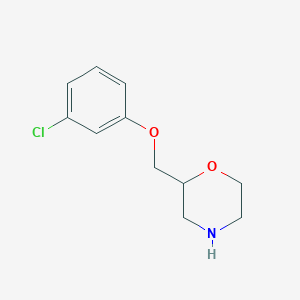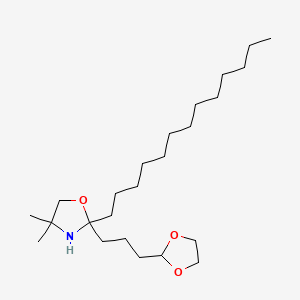
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is a complex organic compound that features both a dioxolane and an oxazolidine ring. This compound is notable for its unique structure, which combines these two heterocyclic systems, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine typically involves the reaction of 1,3-dioxolane derivatives with appropriate oxazolidine precursors. One common method involves the use of 1,3-propanediol and ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The oxazolidine ring can be introduced through subsequent reactions involving amines and aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during synthesis. The oxazolidine ring may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protective properties for carbonyl groups.
1,3-Dioxane: Another related compound used in organic synthesis.
Oxazolidine derivatives: Compounds with similar ring structures but different substituents, used in various chemical and biological applications.
Uniqueness
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is unique due to its combination of dioxolane and oxazolidine rings, which provides it with distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in both synthetic and research applications.
Properties
Molecular Formula |
C24H47NO3 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)propyl]-4,4-dimethyl-2-tridecyl-1,3-oxazolidine |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-17-24(25-23(2,3)21-28-24)18-15-16-22-26-19-20-27-22/h22,25H,4-21H2,1-3H3 |
InChI Key |
GPCPRPRMZBLYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(NC(CO1)(C)C)CCCC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


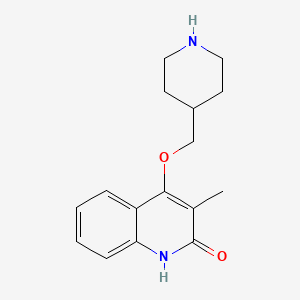
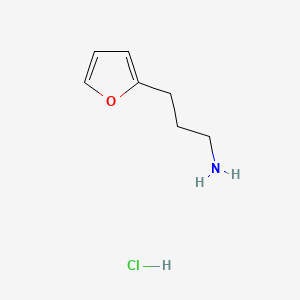
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
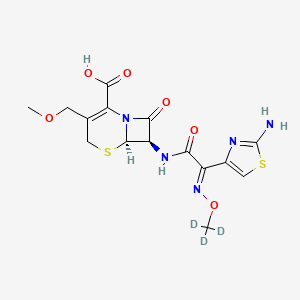
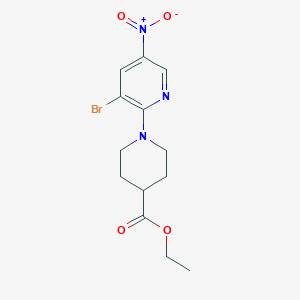
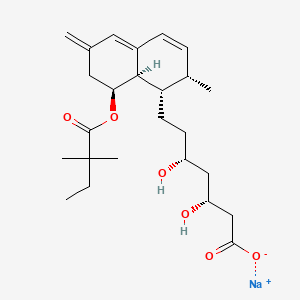
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
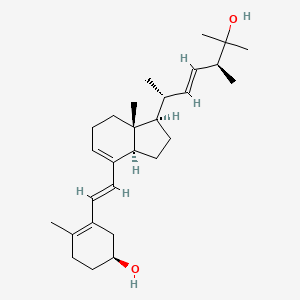

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)

